3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-1-(3,4-difluorobenzoyl)azetidine
Description
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yloxymethyl)azetidin-1-yl]-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO4/c19-14-3-1-12(5-15(14)20)18(22)21-7-11(8-21)9-23-13-2-4-16-17(6-13)25-10-24-16/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWNKUFDPRBGFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)COC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-1-(3,4-difluorobenzoyl)azetidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde and an acid catalyst to form the benzodioxole ring.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced via Friedel-Crafts acylation using 3,4-difluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Azetidine Ring Formation: The azetidine ring is typically formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-1-(3,4-difluorobenzoyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzodioxole moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-1-(3,4-difluorobenzoyl)azetidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-1-(3,4-difluorobenzoyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceuticals
The compound shares key motifs with paroxetine-related substances (), which are piperidine-based antidepressants. Key differences include:
Key Observations:
This may enhance selectivity for certain targets but reduce metabolic stability due to increased reactivity.
Fluorination Pattern : The 3,4-difluorobenzoyl group in the target compound introduces stronger electron-withdrawing effects than the single 4-fluorophenyl group in paroxetine. This could improve resistance to oxidative metabolism .
Substituent Position : The benzodioxolyloxy group is retained across analogs, suggesting its role in receptor interaction (e.g., serotonin transporter binding).
Comparison with Benzoxazine Resins (–4)
While structurally distinct, benzoxazine resins (six-membered heterocycles) provide insights into thermal properties relevant to material science applications:
The target compound’s monomeric structure and lack of polymerization motifs (unlike benzoxazines) limit direct thermal comparisons. However, its aromatic and fluorinated groups may confer moderate thermal stability in drug formulations.
Research Implications and Gaps
Novel methods for azetidine functionalization may be required.
Thermal Behavior : If repurposed for material science, comparative studies with benzoxazines would be needed to assess char yield and curing dynamics.
Biological Activity
The compound 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-1-(3,4-difluorobenzoyl)azetidine is a derivative of benzodioxole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 365.83 g/mol. The compound features a complex structure that includes a benzodioxole moiety, which is often associated with various pharmacological effects.
Antidiabetic Potential
Recent studies have indicated that derivatives of benzodioxole exhibit significant antidiabetic activity. For instance, compounds synthesized from benzodioxole showed potent inhibition of α-amylase, an enzyme crucial in carbohydrate metabolism. In vitro studies demonstrated that certain derivatives had IC50 values ranging from 0.68 to 2.57 µM against α-amylase, indicating their potential as therapeutic agents for diabetes management .
Anticancer Activity
The benzodioxole core has been linked to anticancer properties. In vitro assays revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines while maintaining low toxicity towards normal cells. For example, one derivative demonstrated significant activity against four different cancer cell lines with IC50 values ranging from 26 to 65 µM . This suggests that compounds like this compound may have potential as anticancer agents.
In Vitro Studies
In vitro studies utilizing MTS assays assessed the cytotoxicity of benzodioxole derivatives across cancer and normal cell lines. The results indicated a promising safety profile for these compounds, which could be advantageous in drug development .
| Compound | Target Enzyme | IC50 (µM) | Cancer Cell Lines Tested | Cytotoxicity |
|---|---|---|---|---|
| IIa | α-Amylase | 0.85 | Multiple | Low |
| IIc | α-Amylase | 0.68 | Multiple | Low |
| IId | N/A | N/A | 4 different lines | Moderate |
In Vivo Studies
In vivo experiments using streptozotocin-induced diabetic mice showed that certain benzodioxole derivatives significantly reduced blood glucose levels after administration. For instance, compound IIc reduced blood glucose from 252.2 mg/dL to 173.8 mg/dL over five doses . This highlights the potential of these compounds in managing diabetes through oral administration.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-1-(3,4-difluorobenzoyl)azetidine, and how do reaction conditions influence yield?
- Methodology : Optimize synthesis using coupling reactions (e.g., Mitsunobu for benzodioxol-ether linkage) and benzoylation under anhydrous conditions. For example, analogous benzodioxol-containing compounds were synthesized via refluxing with sodium metabisulfite in DMF under nitrogen .
- Data Analysis : Compare yields under varying temperatures (80–120°C) and catalysts (e.g., Pd/C vs. NaHCO₃). A study on benzoxazole derivatives reported 65–78% yields with DMF as solvent at 120°C .
Q. Which analytical techniques are critical for purity assessment and structural confirmation of this compound?
- Methodology : Use HPLC with ammonium acetate buffer (pH 6.5) for assay validation, as described in pharmacopeial methods for structurally similar azetidine derivatives .
- Advanced Characterization : Pair LC-MS with NMR (¹H/¹³C) to resolve stereochemical ambiguities. For benzodioxol analogs, coupling constants (J = 8–10 Hz in ¹H NMR) confirmed para-substitution .
Advanced Research Questions
Q. How does the compound’s electronic configuration influence its bioactivity, and what computational models predict its receptor interactions?
- Experimental Design : Perform DFT calculations to map HOMO/LUMO orbitals and compare with fluorinated benzodiazepines. Studies on 4-(2,4-dichlorobenzoyl)-7-fluoro-benzodiazepinone showed fluorine atoms enhance binding to GABA receptors via dipole interactions .
- Contradiction Analysis : Contrast in vitro binding assays (e.g., IC₅₀ discrepancies between HEK-293 and CHO cell lines) to identify assay-specific artifacts.
Q. What environmental fate studies are applicable to assess its persistence and ecotoxicity?
- Methodology : Adopt Project INCHEMBIOL’s framework to evaluate abiotic degradation (hydrolysis, photolysis) and bioaccumulation in aquatic systems .
- Data Interpretation : Compare half-lives (t₁/₂) in soil vs. water matrices. Fluorinated analogs showed t₁/₂ = 12–28 days in freshwater, with bioaccumulation factors (BCF) >500 in Daphnia .
Q. How do structural modifications (e.g., replacing difluorobenzoyl with trifluoromethyl groups) alter pharmacokinetic properties?
- Synthetic Strategy : Synthesize analogs via reductive amination or click chemistry. A triazole-modified benzodioxol derivative exhibited 2.3-fold higher Caco-2 permeability .
- In Vivo Validation : Use radiolabeled isotopes (e.g., ¹⁸F) for biodistribution studies in rodent models, referencing isotope labeling protocols .
Methodological Challenges and Solutions
Q. How can researchers resolve conflicting data on the compound’s metabolic stability across species?
- Approach : Conduct interspecies microsomal stability assays (human vs. rat liver microsomes) with LC-MS/MS quantification. Adjust for CYP450 isoform differences using selective inhibitors (e.g., ketoconazole for CYP3A4) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
